molecular formula C12H19N3O3 B11863905 Tert-butyl 3-((oxazol-2-ylmethyl)amino)azetidine-1-carboxylate CAS No. 1398504-19-2

Tert-butyl 3-((oxazol-2-ylmethyl)amino)azetidine-1-carboxylate

Cat. No.: B11863905
CAS No.: 1398504-19-2
M. Wt: 253.30 g/mol
InChI Key: UGIVYIOPWWPJGR-UHFFFAOYSA-N
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Description

Tert-butyl 3-((oxazol-2-ylmethyl)amino)azetidine-1-carboxylate: is a chemical compound that belongs to the class of azetidine derivatives It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-((oxazol-2-ylmethyl)amino)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminoazetidine-1-carboxylate with oxazole-2-carboxaldehyde. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using chromatographic techniques .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-((oxazol-2-ylmethyl)amino)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxazole derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-((oxazol-2-ylmethyl)amino)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: Its structural features make it a suitable candidate for probing biological pathways and interactions .

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It can be used in the design and synthesis of new drug candidates targeting various diseases, including cancer and infectious diseases .

Industry: The compound’s versatility also extends to industrial applications, where it can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it a valuable intermediate in the production of polymers, coatings, and other high-performance materials .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 3-((oxazol-2-ylmethyl)amino)azetidine-1-carboxylate is unique due to the presence of both the azetidine and oxazole rings. This dual functionality provides a broader range of reactivity and applications compared to similar compounds. Its ability to participate in diverse chemical reactions and its potential in various fields of research make it a valuable compound for scientific exploration .

Properties

CAS No.

1398504-19-2

Molecular Formula

C12H19N3O3

Molecular Weight

253.30 g/mol

IUPAC Name

tert-butyl 3-(1,3-oxazol-2-ylmethylamino)azetidine-1-carboxylate

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(16)15-7-9(8-15)14-6-10-13-4-5-17-10/h4-5,9,14H,6-8H2,1-3H3

InChI Key

UGIVYIOPWWPJGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NCC2=NC=CO2

Origin of Product

United States

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